![molecular formula C15H13N3OS2 B2683108 1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034597-68-5](/img/structure/B2683108.png)
1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
The compound “1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea” is a complex organic molecule that contains two thiophene rings and a pyridine ring, connected by a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would likely involve a urea core, with a thiophene ring and a pyridine-thiophene moiety attached to the nitrogen atoms of the urea . The exact structure would depend on the specific positions of these attachments.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the thiophene and pyridine rings, as well as the potential for hydrogen bonding and other interactions at the urea linkage . Again, without specific data, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a urea linkage could contribute to its solubility, melting point, and other properties .Scientific Research Applications
Ternary Polymer Solar Cells (PSCs)
- Application : BTF serves as a second acceptor material in ternary PSCs. When incorporated into a binary active layer with a wide-bandgap polymer (J71) and a low-bandgap acceptor (ITIC), it results in ternary PSCs with a PCE of 12.35%. This surpasses the control binary device (J71:ITIC) with a PCE of 10.79%. The improved performance is attributed to enhanced light-harvesting and balanced charge transportation due to BTF .
High-Efficiency Photovoltaics
- Application : Researchers have incorporated BTF into benchmark binary active layers (e.g., PM6:Y6), achieving outstanding PCEs. For instance, a device with 10 wt% BTF exhibited a remarkable PCE of 16.53%, the highest reported among all ternary PSCs .
Fluorescent Coordination Polymers
- Selective Detection : BTF-Hg(II) interactions enable excellent selectivity both in aqueous solutions and solid-paper formats. The detection limit for Hg(II) is 125.76 nmol L⁻¹, with a linear range of 1.00–10.00 μmol L⁻¹ .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-16-12(9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXTMNLPPXRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea |
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